molecular formula C24H25FN6O2 B11423842 7-Benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione

7-Benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione

Cat. No.: B11423842
M. Wt: 448.5 g/mol
InChI Key: NAJRKVZNOAZKNT-UHFFFAOYSA-N
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Description

7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl piperazine moiety, and a tetrahydropurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the preparation of the purine core through a cyclization reaction involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine core under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with 1-(2-fluorophenyl)piperazine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated forms of the compound.

Scientific Research Applications

7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-benzyl-8-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-benzyl-8-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25FN6O2

Molecular Weight

448.5 g/mol

IUPAC Name

7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H25FN6O2/c1-28-22-21(23(32)27-24(28)33)31(15-17-7-3-2-4-8-17)20(26-22)16-29-11-13-30(14-12-29)19-10-6-5-9-18(19)25/h2-10H,11-16H2,1H3,(H,27,32,33)

InChI Key

NAJRKVZNOAZKNT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5

Origin of Product

United States

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